molecular formula C24H18N4 B14250732 N~2~,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine CAS No. 400602-10-0

N~2~,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine

Cat. No.: B14250732
CAS No.: 400602-10-0
M. Wt: 362.4 g/mol
InChI Key: VPDPNCODGPZKCD-UHFFFAOYSA-N
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Description

N~2~,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine: is a yellow crystalline compound with the molecular formula C24H16N2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine typically involves the reaction of 1,10-phenanthroline with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N2,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N2,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to interact with DNA and inhibit the growth of cancer cells. It is also used in the study of ultrafast electron reduction, which has implications for understanding biological electron transfer processes .

Industry: In the industrial sector, this compound is used in the development of photophysical materials and sensors. Its unique properties make it suitable for applications in optoelectronics and photonics .

Mechanism of Action

The mechanism of action of N2,N~9~-Diphenyl-1,10-phenanthroline-2,9-diamine involves its interaction with metal ions and biological molecules. As a ligand, it forms stable complexes with metal ions, which can then participate in various catalytic and electron transfer reactions. In biological systems, the compound can intercalate with DNA, disrupting its structure and function, leading to the inhibition of cancer cell growth .

Properties

CAS No.

400602-10-0

Molecular Formula

C24H18N4

Molecular Weight

362.4 g/mol

IUPAC Name

2-N,9-N-diphenyl-1,10-phenanthroline-2,9-diamine

InChI

InChI=1S/C24H18N4/c1-3-7-19(8-4-1)25-21-15-13-17-11-12-18-14-16-22(28-24(18)23(17)27-21)26-20-9-5-2-6-10-20/h1-16H,(H,25,27)(H,26,28)

InChI Key

VPDPNCODGPZKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=CC4=C3N=C(C=C4)NC5=CC=CC=C5)C=C2

Origin of Product

United States

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